molecular formula C10H24O2Sn B14509233 Bis[(butan-2-yl)oxy](dimethyl)stannane CAS No. 62720-33-6

Bis[(butan-2-yl)oxy](dimethyl)stannane

Cat. No.: B14509233
CAS No.: 62720-33-6
M. Wt: 295.01 g/mol
InChI Key: VAGAJGGJFYCRFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(butan-2-yl)oxystannane is an organotin compound with the molecular formula C₁₀H₂₄O₂Sn. Structurally, it features a central tin atom bonded to two methyl groups and two butan-2-yloxy (secondary alkoxy) groups. Organotin compounds are widely utilized in industrial applications, including as catalysts in polyurethane foam production, stabilizers for PVC, and intermediates in organic synthesis. The butan-2-yloxy substituents in this compound likely influence its reactivity, solubility, and thermal stability compared to analogs with bulkier or longer-chain substituents.

Properties

CAS No.

62720-33-6

Molecular Formula

C10H24O2Sn

Molecular Weight

295.01 g/mol

IUPAC Name

di(butan-2-yloxy)-dimethylstannane

InChI

InChI=1S/2C4H9O.2CH3.Sn/c2*1-3-4(2)5;;;/h2*4H,3H2,1-2H3;2*1H3;/q2*-1;;;+2

InChI Key

VAGAJGGJFYCRFK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)O[Sn](C)(C)OC(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(butan-2-yl)oxystannane typically involves the reaction of dimethyltin dichloride with butan-2-ol in the presence of a base. The reaction proceeds as follows:

(CH3)2SnCl2+2C4H9OH(CH3)2Sn(OC4H9)2+2HCl\text{(CH}_3)_2\text{SnCl}_2 + 2 \text{C}_4\text{H}_9\text{OH} \rightarrow \text{(CH}_3)_2\text{Sn(OC}_4\text{H}_9)_2 + 2 \text{HCl} (CH3​)2​SnCl2​+2C4​H9​OH→(CH3​)2​Sn(OC4​H9​)2​+2HCl

The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In industrial settings, the production of Bis(butan-2-yl)oxystannane may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(butan-2-yl)oxystannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: Reduction reactions can convert the compound to lower oxidation states of tin.

    Substitution: The butan-2-yl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or aryl halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Tin oxides (SnO₂) are formed.

    Reduction: Lower oxidation state tin compounds are produced.

    Substitution: New organotin compounds with different alkyl or aryl groups are synthesized.

Scientific Research Applications

Bis(butan-2-yl)oxystannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including anticancer properties.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its chemical properties.

Mechanism of Action

The mechanism of action of Bis(butan-2-yl)oxystannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with biomolecules, affecting their function and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Key Observations :

  • Molecular Complexity : The target compound has simpler alkoxy substituents, resulting in a lower molecular weight compared to acyloxy-substituted analogs. This may enhance its volatility and reactivity in catalytic applications.
  • Solubility : Longer acyloxy chains (e.g., 1-oxotetradecyl in ) increase lipophilicity, making such compounds less water-soluble but more compatible with organic matrices.

Reactivity and Stability

  • Hydrolysis Sensitivity : Acyloxy-substituted stannanes (e.g., ) are prone to hydrolysis due to ester-like linkages, releasing carboxylic acids and tin oxides. In contrast, the alkoxy groups in Bis(butan-2-yl)oxystannane may confer greater hydrolytic stability, though secondary alkoxy groups are still more reactive than tertiary analogs.
  • Thermal Stability : Shorter alkoxy chains (butan-2-yl vs. tetradecyl) likely reduce thermal stability, as bulkier substituents sterically protect the tin center from decomposition.

Toxicity and Hazards

Organotin compounds exhibit toxicity profiles dependent on substituent structure:

  • Acute Toxicity : The acyloxy-substituted stannane in is classified for acute oral toxicity (H302) and respiratory irritation (H335). Bis(butan-2-yl)oxystannane, with smaller alkoxy groups, may exhibit higher acute toxicity due to increased bioavailability, though direct data are unavailable.
  • Environmental Impact : Long-chain acyloxy stannanes (e.g., ) may persist in ecosystems due to hydrophobicity, whereas the target compound’s shorter chains could result in faster degradation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.